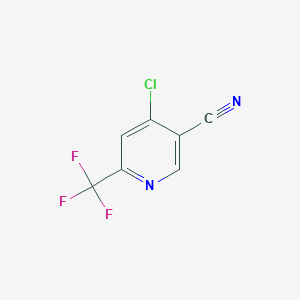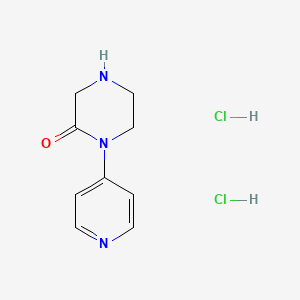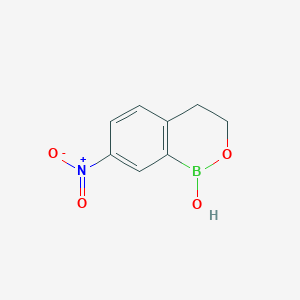
4-氯-6-(三氟甲基)吡啶-3-腈
描述
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound characterized by its chloro, trifluoromethyl, and nitrile functional groups attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
作用机制
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of larger, more complex molecules through suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that the compound can participate in the formation of carbon-carbon bonds, which could potentially lead to the synthesis of larger, more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile . For example, the compound’s stability could be affected by temperature, as it is known to be a solid at room temperature . Additionally, the compound’s efficacy and action could be influenced by the presence of other chemicals in the environment, such as those involved in Suzuki–Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common method is the halogenation of a suitable pyridine derivative followed by trifluoromethylation and subsequent nitrilation.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently.
化学反应分析
Types of Reactions: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of the nitrile group to amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.
Substitution reactions can be facilitated by nucleophiles in polar solvents.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction typically results in primary amines.
Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
相似化合物的比较
4-Chloro-6-(trifluoromethyl)quinoline
4-Chloro-α,α,α-trifluorotoluene
Uniqueness: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and physical properties compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications, contributing to advancements in multiple fields.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
属性
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZQCXPOLWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1530509.png)




![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)



![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
![(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B1530523.png)
